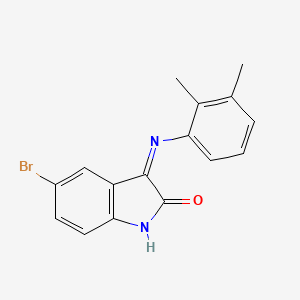![molecular formula C20H10Cl3N3O4 B15013759 4-chloro-2-({(E)-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methylidene}amino)-6-nitrophenol](/img/structure/B15013759.png)
4-chloro-2-({(E)-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methylidene}amino)-6-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes a chlorinated phenol group, a benzoxazole moiety, and a nitrophenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL typically involves multiple steps, including the formation of the benzoxazole ring and the subsequent functionalization of the phenol group. Common synthetic routes may involve:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Chlorination and Nitration: The phenol group can be chlorinated using reagents like thionyl chloride, followed by nitration using nitric acid under controlled conditions.
Condensation Reaction: The final step involves the condensation of the chlorinated and nitrated phenol with the benzoxazole derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
化学反应分析
Types of Reactions
4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorinated phenol group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
作用机制
The mechanism of action of 4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
- **2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-4-NITROPHENOL
- **4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-5-NITROPHENOL
Uniqueness
4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C20H10Cl3N3O4 |
|---|---|
分子量 |
462.7 g/mol |
IUPAC 名称 |
4-chloro-2-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methylideneamino]-6-nitrophenol |
InChI |
InChI=1S/C20H10Cl3N3O4/c21-11-2-3-14(23)13(6-11)20-25-15-5-10(1-4-18(15)30-20)9-24-16-7-12(22)8-17(19(16)27)26(28)29/h1-9,27H |
InChI 键 |
UHVYUJUFMVJCQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C=NC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O)N=C(O2)C4=C(C=CC(=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-7,7-dimethyl-5-oxo-4-[4-(pyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B15013682.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15013688.png)
![(3Z)-3-[(3,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B15013694.png)
![2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15013697.png)
![2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15013715.png)
![2-[(E)-(2-phenylhydrazinylidene)methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B15013725.png)
![methyl 2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]benzoate](/img/structure/B15013729.png)
![2,2-Diphenyl-N-({N'-[(1E)-1-[4-(propan-2-YL)phenyl]ethylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B15013737.png)
![N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B15013739.png)
![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(3-bromo-benzylidene-hydrazinocarbonylmethyl)-amide](/img/structure/B15013744.png)

![2,4-Dibromo-6-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B15013756.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B15013768.png)
![2-[Ethyl(phenyl)amino]-N'-[(1Z)-heptylidene]acetohydrazide](/img/structure/B15013776.png)
